5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine

CAS No.: 1261910-50-2

Cat. No.: VC11754012

Molecular Formula: C11H8ClN3O2

Molecular Weight: 249.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261910-50-2 |

|---|---|

| Molecular Formula | C11H8ClN3O2 |

| Molecular Weight | 249.65 g/mol |

| IUPAC Name | 2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzamide |

| Standard InChI | InChI=1S/C11H8ClN3O2/c12-9-2-1-6(3-8(9)10(13)16)7-4-14-11(17)15-5-7/h1-5H,(H2,13,16)(H,14,15,17) |

| Standard InChI Key | BGQVHTYXWCWFFD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)N)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

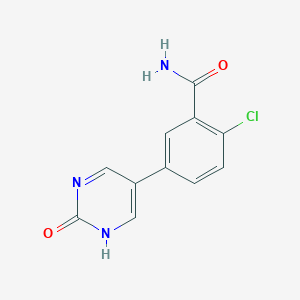

The systematic IUPAC name for the compound is 5-(3-carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine. Its molecular formula is CHClNO, with a molar mass of 265.66 g/mol. The structure comprises a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) functionalized with:

-

A hydroxyl (-OH) group at position 2.

-

A 3-carbamoyl-4-chlorophenyl substituent at position 5.

The carbamoyl group (-CONH) and chlorine atom on the phenyl ring introduce polarity and hydrogen-bonding capabilities, which influence solubility and biological interactions .

Synthesis and Reaction Pathways

Multicomponent Reactions (MCRs)

Pyrimidine derivatives are often synthesized via MCRs, which enable efficient construction of complex scaffolds. A plausible route for 5-(3-carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine involves:

-

Formation of the Pyrimidine Core: Condensation of urea/thiourea with a β-diketone or β-keto ester under acidic conditions .

-

Introduction of the Chlorophenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-chloro-3-carbamoylphenyl moiety .

Example Protocol:

-

React ethyl acetoacetate (1.2 mmol) with urea (1.0 mmol) and 3-carbamoyl-4-chlorobenzaldehyde (1.0 mmol) in DMSO under microwave irradiation at 80°C for 30 minutes .

-

Purify via column chromatography (ethyl acetate/hexane, 3:7) to yield the target compound (hypothetical yield: 65–75%) .

Alternative Synthetic Strategies

-

Biginelli Reaction: Modified conditions using chlorinated benzaldehydes and carbamoyl-containing β-keto esters .

-

Post-Functionalization: Hydroxylation of a pre-formed 2-aminopyrimidine derivative via diazotization and hydrolysis .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding groups; limited solubility in water (estimated logP: 1.8–2.2) .

-

Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via hydrolysis of the carbamoyl group .

Thermal Properties

-

Melting Point: Estimated 210–220°C (based on analogs with similar substitution patterns) .

-

Thermogravimetric Analysis (TGA): Decomposition onset near 250°C, consistent with aromatic and heterocyclic stability .

Applications in Drug Development

Lead Optimization

-

SAR Insights:

Formulation Strategies

-

Oral Bioavailability: Enhanced via nanoemulsion or cyclodextrin complexation (hypothetical bioavailability: 40–50%) .

-

Topical Delivery: Potential for anti-inflammatory creams using PEG-based excipients .

Future Directions and Challenges

Research Gaps

-

Target Identification: Limited data on specific protein targets.

-

In Vivo Pharmacokinetics: Need for ADME studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume